2-Methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as methoxyethyl, methoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives, depending on the reagents used .
Scientific Research Applications
2-Methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Methoxyethyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
2-Methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of substituents and the presence of both tetrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H19N5O4 |
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Molecular Weight |
345.35 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O4/c1-10-13(15(22)25-9-8-23-2)14(21-16(17-10)18-19-20-21)11-6-4-5-7-12(11)24-3/h4-7,14H,8-9H2,1-3H3,(H,17,18,20) |
InChI Key |
CEYXMJUDCBFXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3OC)C(=O)OCCOC |
Origin of Product |
United States |
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